

A Comparative Analysis of Viloxazine and Atomoxetine for the Treatment of ADHD

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Compound of Interest

Compound Name: Viloxazine

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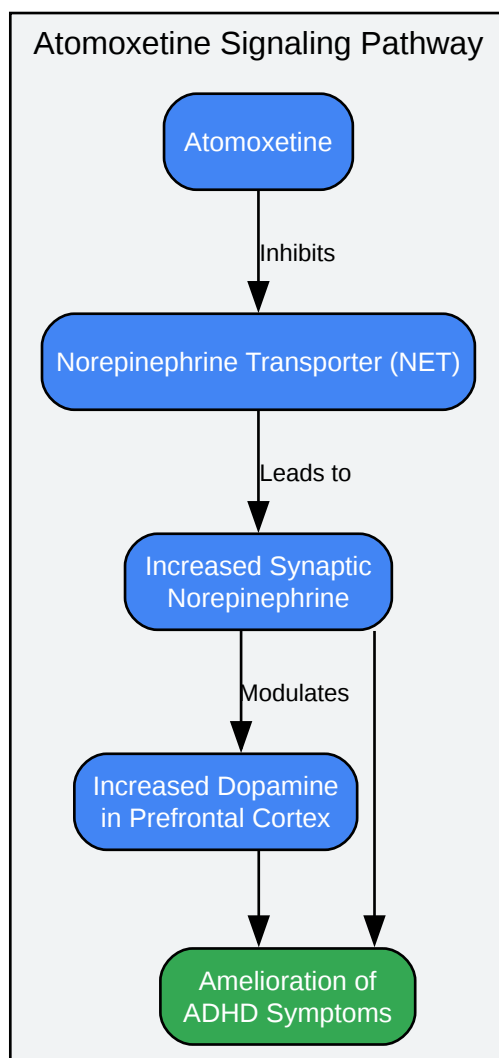
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **viloxazine** and atomoxetine, two non-stimulant medications approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail the mechanisms of action, comparative clinical efficacy, and the experimental protocols of key studies, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action: A Tale of Two Non-Stimulants

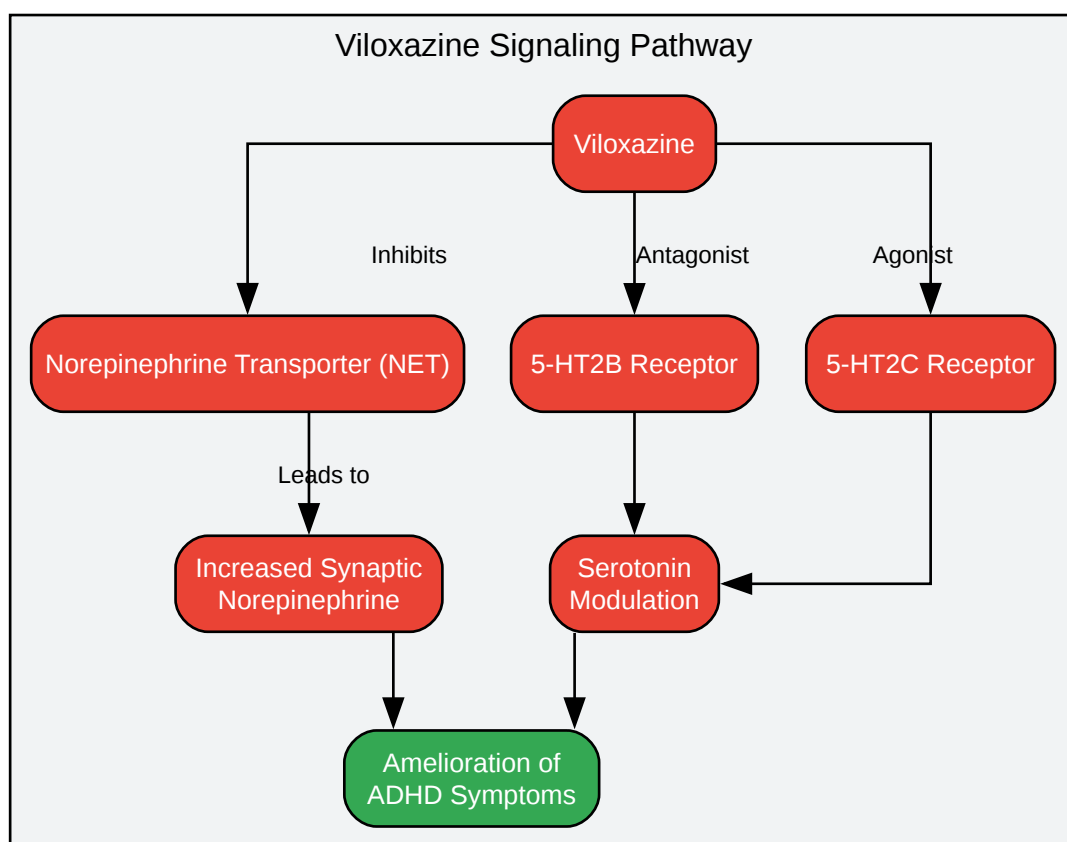
While both **viloxazine** and atomoxetine are classified as non-stimulant ADHD treatments, their pharmacological profiles exhibit distinct differences. Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2][4] This modulation of noradrenergic activity is believed to be the primary mechanism through which it improves attention and impulse control in individuals with ADHD.[2] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex.[4][5]

Viloxazine, on the other hand, is described as a serotonin-norepinephrine modulating agent (SNMA).[6] It moderately inhibits the reuptake of norepinephrine, similar to atomoxetine.[6][7][8] However, its mechanism is distinguished by its interaction with serotonin receptors; it acts as a 5-HT_{2B} receptor antagonist and a 5-HT_{2C} receptor agonist.[6][9] This dual action on both the noradrenergic and serotonergic systems provides a multifaceted approach to treating ADHD.[8][9]



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Atomoxetine's primary mechanism of action.



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Viloxazine's dual mechanism of action.

Clinical Efficacy: Comparative Data

Direct head-to-head, randomized controlled trials comparing **viloxazine** and atomoxetine are limited. However, a retrospective, open-label study provided a direct comparison in patients who had a less-than-optimal response to atomoxetine.^{[10][11]} The results of this study, along with data from separate placebo-controlled trials for each drug, are summarized below.

Table 1: Comparison of Efficacy in a Head-to-Head Switching Study (Sub-optimal Atomoxetine Responders) [10][11]

Parameter	Atomoxetine (at baseline of switch)	Viloxazine ER (after 4 weeks)	p-value
Pediatric (ADHD-RS-5 Total Score)	33.1 ± 12.1	13.9 ± 10.2	< 0.00001
Adult (AISRS Total Score)	28.8 ± 14.9	11.9 ± 9.4	0.0009
Pediatric (Inattention Subscale)	< 0.00001		
Pediatric (Hyperactivity/Impulsivity Subscale)	< 0.00001		
Adult (Inattention Subscale)	< 0.004		
Adult (Hyperactivity/Impulsivity Subscale)	< 0.002		

Data presented as mean ± standard deviation. ADHD-RS-5: ADHD Rating Scale-5; AISRS: Adult ADHD Investigator Symptom Rating Scale.

In this study, both pediatric and adult patients who switched from atomoxetine to **viloxazine** extended-release (ER) showed significant improvements in their ADHD symptoms.[\[10\]](#)[\[11\]](#) Notably, 86% of patients on **viloxazine** ER reported a positive response by week 2, compared to 14% on atomoxetine.[\[11\]](#)

Table 2: Efficacy Data from Placebo-Controlled Trials in Adults

Drug	Study Duration	Primary Efficacy Measure	Mean Change from Baseline (Drug)	Mean Change from Baseline (Placebo)	p-value
Viloxazine ER	6 weeks	AISRS Total Score	-15.6 to -15.8	Not specified	< 0.05
Atomoxetine	10 weeks	CAARS: Inv Total ADHD Symptoms	-13.6	-9.3	< 0.001
Atomoxetine	10 weeks	CAARS: Inv Total ADHD Symptoms	Not specified	Not specified	Statistically superior to placebo

AISRS: Adult ADHD Investigator Symptom Rating Scale; CAARS: Inv: Conners' Adult ADHD Rating Scale: Investigator Rated. **Viloxazine** ER data is from a Phase 3 trial (NCT04016779) [12]. Atomoxetine data is from two separate randomized controlled trials[13][14][15].

Separate clinical trials have demonstrated the efficacy of both **viloxazine** and atomoxetine compared to placebo in adults with ADHD.[12][13][14][15][16] **Viloxazine** ER showed significant improvement in ADHD symptoms and executive function within 2-3 weeks in a 6-week trial.[12] Atomoxetine has also been shown to be efficacious in treating adult ADHD, with significant improvements in both inattention and hyperactivity/impulsivity domains.[13][15][16]

Experimental Protocols

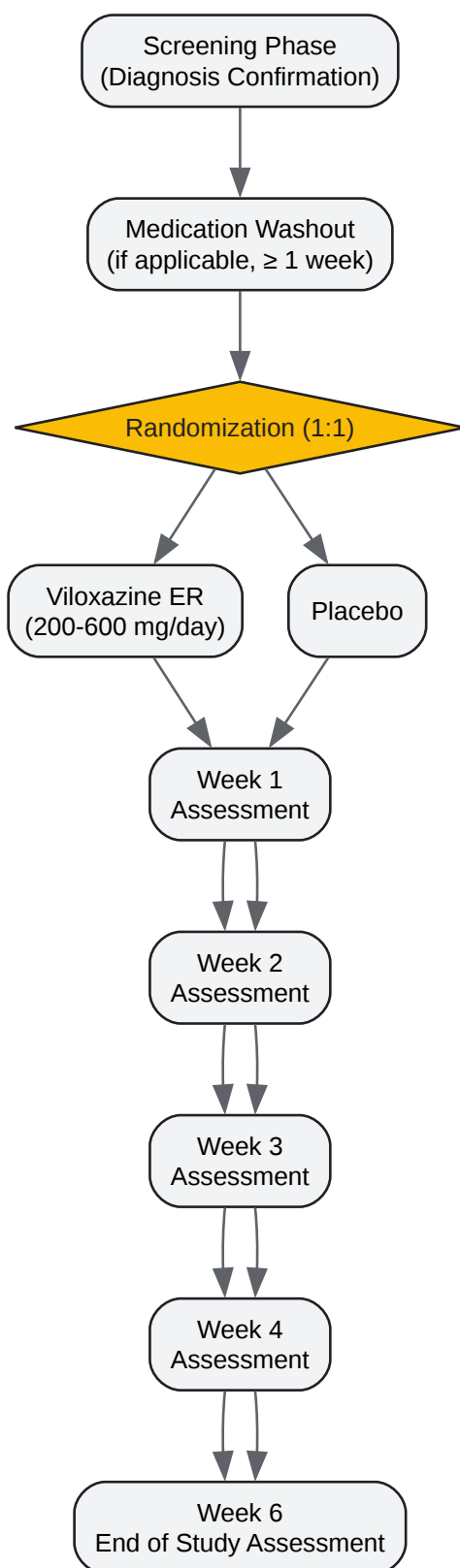
Viloxazine ER Phase 3 Trial in Adults (NCT04016779)

- Study Design: A randomized, double-blind, placebo-controlled, 6-week trial.[12][17]
- Participant Population: 374 adults aged 18-65 with a diagnosis of ADHD.[17]
- Intervention: Patients were randomized in a 1:1 ratio to receive either **viloxazine** ER (200-600 mg/day) or a placebo.[17]

- Primary Efficacy Endpoint: The change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at the end of the study.[\[17\]](#)
- Secondary Outcome Measures: Included the Clinical Global Impressions-Severity of Illness (CGI-S) score and the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[\[17\]](#)
- Assessment Schedule: Efficacy and safety were evaluated at weeks 1, 2, 3, 4, and 6.[\[17\]](#)

Atomoxetine Pivotal Trials in Adults

- Study Design: Two identical randomized, double-blind, placebo-controlled, 10-week trials. [\[15\]](#)
- Participant Population: Adults with a DSM-IV diagnosis of ADHD, confirmed by a structured interview. Study I included 280 participants, and Study II included 256.[\[15\]](#)
- Intervention: Patients received either atomoxetine or a placebo.
- Primary Outcome Measure: Comparison of atomoxetine and placebo using a repeated-measures mixed model analysis of post-baseline values of the Conners' Adult ADHD Rating Scale (CAARS).[\[15\]](#)
- Key Findings: In both studies, atomoxetine was statistically superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms.[\[15\]](#)



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Workflow of a typical placebo-controlled ADHD trial.

Tolerability and Safety

In the head-to-head switching study, 36% of patients discontinued atomoxetine due to side effects such as gastrointestinal upset, irritability, fatigue, and insomnia.[11] In contrast, only 4% discontinued **viloxazine** ER, with fatigue being the reason.[11]

In separate trials, the most common adverse events for **viloxazine** ER in adults were insomnia and headache.[12] For atomoxetine, commonly reported adverse events included dry mouth, insomnia, nausea, decreased appetite, and constipation.[13][14]

Conclusion

Both **viloxazine** and atomoxetine are effective non-stimulant treatments for ADHD in adults. Atomoxetine has a well-established history and works primarily as a selective norepinephrine reuptake inhibitor. **Viloxazine**, a more recently approved medication, offers a dual mechanism of action by modulating both norepinephrine and serotonin systems.[6][8] The limited direct comparative evidence, particularly in a population with a sub-optimal response to atomoxetine, suggests that **viloxazine** may offer improved efficacy and tolerability for some patients.[10][11] Further head-to-head, randomized controlled trials are warranted to more definitively establish the comparative efficacy and safety of these two agents in the broader adult ADHD population.

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References

- 1. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]

- 6. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 7. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spotlight on Atomoxetine in Adults with Attention-Deficit Hyperactivity Disorder | springermedicine.com [springermedicine.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of atomoxetine in treating adult attention deficit hyperactivity disorder (ADHD): A meta-analysis of controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
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